N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with phenylamino groups and a chloromethylphenyl group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide typically involves the condensation of cyanuric chloride with aniline . The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like trifluoromethanesulfonic acid . The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and affecting various biochemical pathways . The triazine ring and phenylamino groups play a crucial role in its binding affinity and specificity. Molecular docking studies have shown that the compound exhibits strong binding affinity to certain proteins, making it a potential candidate for drug development .
Comparison with Similar Compounds
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide can be compared with other triazine derivatives, such as:
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Known for its use in polymer synthesis and as a cross-linking agent.
4,4’,4’'-(1,3,5-triazine-2,4,6-triyl)trianiline: Used in the development of advanced materials with high thermal stability.
2,4,6-trichloro-1,3,5-triazine: A precursor for the synthesis of various triazine derivatives and used in the production of herbicides.
The uniqueness of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24ClN7O |
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Molecular Weight |
474.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide |
InChI |
InChI=1S/C25H24ClN7O/c1-16-13-14-20(15-21(16)26)28-22(34)17(2)27-23-31-24(29-18-9-5-3-6-10-18)33-25(32-23)30-19-11-7-4-8-12-19/h3-15,17H,1-2H3,(H,28,34)(H3,27,29,30,31,32,33) |
InChI Key |
MLACMWXBXAKGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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